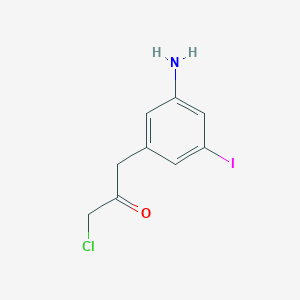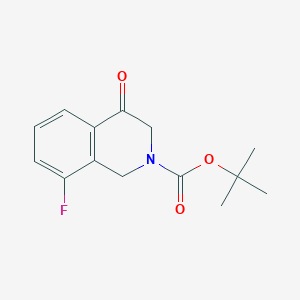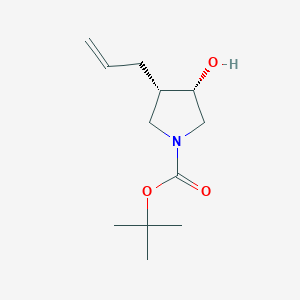
(3S,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl group, an allyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran to yield the desired cis isomer in quantitative yield . The Mitsunobu reaction can also be employed to convert the hydroxyl group into other functional groups, followed by alkaline hydrolysis to obtain the trans isomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and scalable reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or amines.
Substitution: Formation of tosylates or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: An oxidized form of the compound with a ketone group.
Uniqueness
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of chiral molecules. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m0/s1 |
Clave InChI |
XWAFVZGCUNQYNV-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CC=C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)

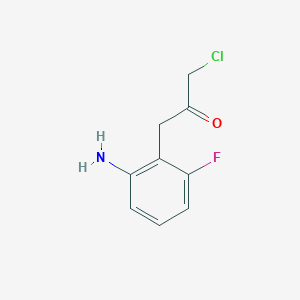
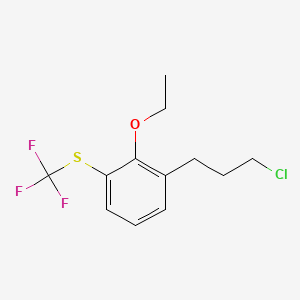
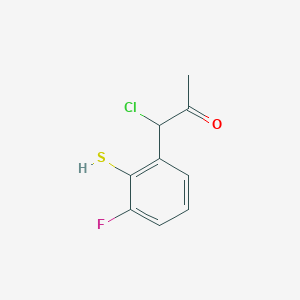
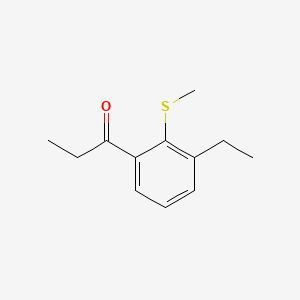

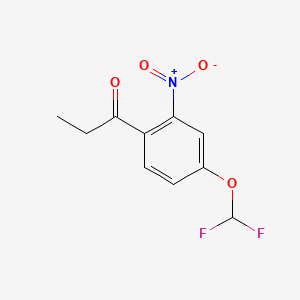
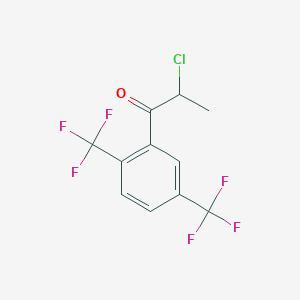

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

